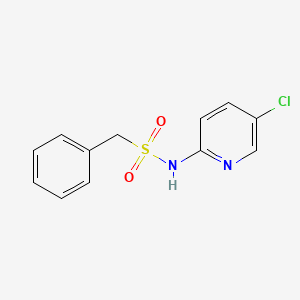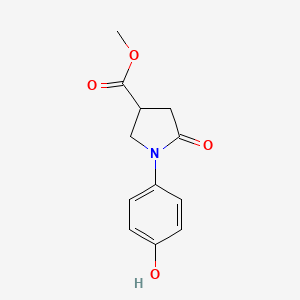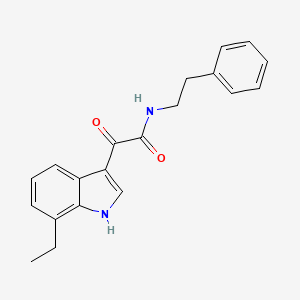![molecular formula C25H31N3O B5039378 {4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B5039378.png)
{4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PZM21, and it is a potent analgesic drug that has been developed to treat chronic pain without the side effects of opioids. PZM21 is a synthetic compound that was developed by a team of scientists at the University of California, San Francisco, led by Dr. Brian Shoichet.
作用機序
The mechanism of action of PZM21 is not fully understood, but it is believed to work by activating a specific type of receptor in the brain known as the mu-opioid receptor (MOR). However, unlike opioids, PZM21 does not activate other types of receptors, such as the delta-opioid receptor (DOR) or the kappa-opioid receptor (KOR), which are responsible for the side effects of opioids.
Biochemical and Physiological Effects
PZM21 has several biochemical and physiological effects that make it an attractive candidate for the treatment of chronic pain. Studies have shown that PZM21 is effective in reducing pain without affecting the respiratory system or causing addiction. PZM21 has also been shown to have a long-lasting effect, which means that it can be administered less frequently than other pain medications.
実験室実験の利点と制限
One of the advantages of using PZM21 in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. PZM21 is also highly potent, which means that small amounts can be used in experiments. However, one of the limitations of using PZM21 in lab experiments is that it is a relatively new compound, and its long-term effects are not yet fully understood.
将来の方向性
There are several future directions for the research and development of PZM21. One of the directions is to improve the synthesis method to increase the purity and potency of the final product. Another direction is to conduct more studies to fully understand the mechanism of action of PZM21. Additionally, researchers can explore the use of PZM21 in combination with other pain medications to enhance its effectiveness. Finally, there is a need for more studies to determine the long-term effects of PZM21 on the body.
Conclusion
In conclusion, PZM21 is a promising synthetic compound that has the potential to revolutionize the treatment of chronic pain. Its unique mechanism of action and lack of side effects make it an attractive alternative to opioids. However, further research is needed to fully understand the long-term effects of PZM21 and to improve its synthesis method. With continued research and development, PZM21 has the potential to become a widely used pain medication in the future.
合成法
The synthesis of PZM21 is a complex process that involves several steps. The first step is the synthesis of the pyrazole intermediate, which is then coupled with the piperidine intermediate to form the final product. The synthesis of PZM21 was first reported in 2016 by Dr. Shoichet and his team. The synthesis method is a crucial aspect of PZM21's development, as it determines the purity and potency of the final product.
科学的研究の応用
PZM21 has been the subject of extensive scientific research, primarily due to its potential as a non-opioid analgesic drug. Studies have shown that PZM21 is effective in reducing pain without the side effects commonly associated with opioids, such as addiction and respiratory depression. PZM21 has also been shown to be effective in treating neuropathic pain, which is a type of chronic pain that is difficult to treat with current medications.
特性
IUPAC Name |
[4-(3-phenylpropyl)-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O/c29-21-25(13-4-8-22-6-2-1-3-7-22)14-18-27(19-15-25)20-23-9-11-24(12-10-23)28-17-5-16-26-28/h1-3,5-7,9-12,16-17,29H,4,8,13-15,18-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYVOORRSKELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCCC2=CC=CC=C2)CO)CC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5039304.png)

![1-phenyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5039317.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinol](/img/structure/B5039326.png)
![8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5039334.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5039343.png)

![1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5039356.png)
![(2R*,6S*)-4-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5039361.png)
![2-[(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5039366.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(5-methyl-2-furyl)methyl]amino}nicotinamide](/img/structure/B5039399.png)
![2-(4-ethylphenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5039405.png)